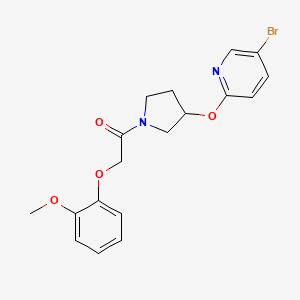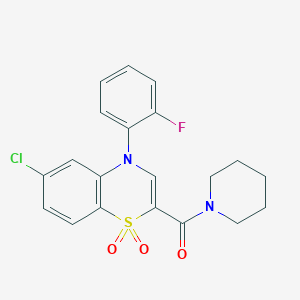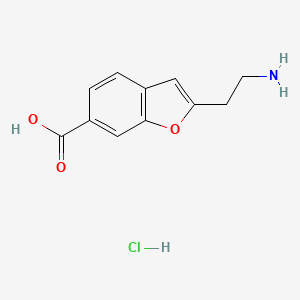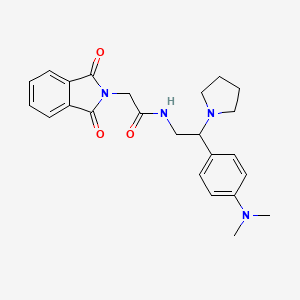
3-(Bromomethyl)-1-methanesulfonylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-1-methanesulfonylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a bromomethyl group and a methanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methanesulfonylpyrrolidine typically involves the bromination of a suitable pyrrolidine precursor. One common method is to start with 1-methanesulfonylpyrrolidine and react it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-(Bromomethyl)-1-methanesulfonylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids or other higher oxidation state derivatives.
Reduction: The compound can be reduced under specific conditions to remove the bromine or sulfonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the pyrrolidine ring.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include dehalogenated or desulfonylated pyrrolidine derivatives.
科学研究应用
3-(Bromomethyl)-1-methanesulfonylpyrrolidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
作用机制
The mechanism of action of 3-(Bromomethyl)-1-methanesulfonylpyrrolidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-1-methanesulfonylpyrrolidine: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-1-tosylpyrrolidine: Similar structure but with a tosyl group instead of a methanesulfonyl group.
3-(Bromomethyl)-1-methylsulfonylpyrrolidine: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Uniqueness
3-(Bromomethyl)-1-methanesulfonylpyrrolidine is unique due to the combination of the bromomethyl and methanesulfonyl groups, which confer specific reactivity and stability. The bromomethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions, while the methanesulfonyl group enhances solubility and stability, making it useful in various synthetic and biological applications.
属性
IUPAC Name |
3-(bromomethyl)-1-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2S/c1-11(9,10)8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAXGOTXAJOQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)


![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/new.no-structure.jpg)

![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)
![2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2933498.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid](/img/structure/B2933499.png)
![N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933503.png)
![2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2933504.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide](/img/structure/B2933505.png)

![methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2933508.png)
